molecular formula C5H11NO2S B7770781 Penicillamine CAS No. 771431-20-0

Penicillamine

Cat. No.: B7770781
CAS No.: 771431-20-0
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-VKHMYHEASA-N
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Description

D-penicillamine is an optically active form of penicillamine having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a this compound and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine.
This compound is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.
This compound is an Antirheumatic Agent.
This compound is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. This compound is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.
This compound is a natural product found in Caenorhabditis elegans with data available.
This compound is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, this compound chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, this compound induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)
This compound can cause developmental toxicity according to state or federal government labeling requirements.
3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.

Mechanism of Action

Target of Action

Penicillamine, a chelating agent, primarily targets copper in the body . It is used to treat Wilson’s disease, a rare genetic disorder of copper metabolism . In addition, it also targets cystine in the body and is used to treat cystinuria .

Mode of Action

This compound works by binding to its targets and causing changes in their state. In the case of Wilson’s disease, it binds to the extra copper in the body, forming a stable complex . This complex is then excreted from the body through the urine . In the case of cystinuria, this compound binds with cysteine to yield a mixed disulfide, which is more soluble than cystine .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces the number of T-lymphocytes, inhibits macrophage function, decreases IL-1, decreases rheumatoid factor, and prevents collagen from cross-linking . These actions have downstream effects on immune response and collagen formation, which are beneficial in the treatment of rheumatoid arthritis .

Pharmacokinetics

This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of plasma this compound is bound to proteins, particularly albumin . The route of elimination is mainly renal .

Result of Action

The action of this compound results in the removal of excess copper in patients with Wilson’s disease, thus preventing tissue damage caused by copper accumulation . In cystinuria, it reduces cystine excretion, thus preventing the formation of cystine stones . In rheumatoid arthritis, it suppresses disease activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce its absorption . Furthermore, conditions that affect the normal function of the intestine, such as malabsorption states, can dramatically decrease its bioavailability .

Biochemical Analysis

Biochemical Properties

Penicillamine exists as two stereoisomers, but only the D-isomer is used therapeutically . Its chemical reactivity derives from its functional groups, of which the thiol group seems the most important . It is difficult to determine this compound in biological fluids because of its instability, the presence of endogenous compounds with a thiol function, and the various chemical forms in which it occurs .

Cellular Effects

This compound’s effects on cells are primarily related to its ability to chelate heavy metals. In the context of Wilson’s disease, this compound binds to excess copper in the body, forming a stable complex that is then excreted in the urine . This reduces the amount of copper available to participate in harmful biochemical reactions within cells.

Molecular Mechanism

The molecular mechanism of action of this compound is related to its ability to bind to heavy metals through its thiol group . This binding can inhibit the activity of metal-dependent enzymes, alter gene expression related to metal homeostasis, and prevent the formation of reactive oxygen species that can damage cellular components .

Temporal Effects in Laboratory Settings

This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . The peak plasma concentration occurs at 1 to 3 hours after ingestion, regardless of dose . During long term treatment, plasma concentrations are highly variable between individuals .

Dosage Effects in Animal Models

The effects of this compound in animal models are largely dependent on the specific disease state being modeled. In models of Wilson’s disease, this compound effectively reduces copper levels and alleviates symptoms at appropriate dosages . High doses can lead to adverse effects, including hypersensitivity reactions and renal toxicity .

Metabolic Pathways

This compound is primarily excreted in the urine, either as the free drug or as a disulfide complex . A small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine .

Transport and Distribution

This compound is distributed throughout the body, with the highest concentrations found in the kidney, liver, and skin . It is transported in the blood bound to proteins, particularly albumin .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its small size and polar nature, it is likely to be found throughout the cell, including in the cytoplasm and potentially inside organelles. Its localization may be influenced by its binding to heavy metals and other biomolecules .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037069
Record name D-Penicillamine
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.
Record name Penicillamine
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Record name (D)-PENICILLAMINE
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Mechanism of Action

Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity., The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones., Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine., The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known., Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved.
Record name Penicillamine
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Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

771431-20-0, 52-67-5
Record name D-Valine, 3-mercapto-, labeled with deuterium
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Record name (-)-Penicillamine
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Record name Penicillamine [USAN:USP:INN:BAN:JAN]
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Record name Penicillamine
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Melting Point

202-206 °C
Record name Penicillamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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